molecular formula C10H12O2 B145858 2,4,6-Trimethylbenzoic acid CAS No. 480-63-7

2,4,6-Trimethylbenzoic acid

Cat. No.: B145858
CAS No.: 480-63-7
M. Wt: 164.2 g/mol
InChI Key: FFFIRKXTFQCCKJ-UHFFFAOYSA-N
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Description

2,4,6-Trimethylbenzoic acid is an aromatic carboxylic acid with the chemical formula C₁₀H₁₂O₂. It is characterized by three methyl groups attached to the benzene ring at positions 2, 4, and 6. It appears as a white to almost white crystalline powder and is commonly used as a precursor in organic synthesis .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at positions ortho and para to the carboxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.

Major Products:

Scientific Research Applications

2,4,6-Trimethylbenzoic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of three methyl groups, which provide steric hindrance and influence its reactivity and physical properties. This makes it a valuable intermediate in the synthesis of various complex organic molecules .

Properties

IUPAC Name

2,4,6-trimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFIRKXTFQCCKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048200
Record name 2,4,6-Trimethylbenzoic acid
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480-63-7
Record name 2,4,6-Trimethylbenzoic acid
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Record name Mesitylenecarboxylic acid
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Record name Mesitoic acid
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Record name Benzoic acid, 2,4,6-trimethyl-
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Record name 2,4,6-Trimethylbenzoic acid
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Record name 2,4,6-trimethylbenzoic acid
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Record name MESITYLENE CARBOXYLIC ACID
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Synthesis routes and methods I

Procedure details

20 mL of 2-mesitylmagnesium bromide (1.0 M in diethyl ether, 20 mmol) was added to a flask containing 60 mL of dry diethyl ether and solid carbon dioxide (dry ice). Additional dry ice was added throughout the course of the reaction as needed. After 30 min, the mixture was allowed to warm to room temperature and the solid was separated by filtration. The solid was dissolved in a 1 M KOH(aq) solution followed by neutralization to pH 1 using HCl. This resulted in the precipitation of a white powder that was collected by filtration and dried under vacuum at 80° C. (2.52 g, 77% yield).
Name
2-mesitylmagnesium bromide
Quantity
20 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
Type
reactant
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Quantity
60 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a flask equipped with a stirrer, oxygen inlet and condenser were added mesitaldehyde (10.0 g, 67.6 mmol), 25 mL (0.242 mol) of cyclohexanone and 100 mg of azobisisobutyronitrile. Oxygen was bubbled in while the solution was stirred and maintained at 60°. After 45 hr the solution was mixed with 250 mL of water and 250 mL of methylene chloride; 20% aqueous potassium hydroxide was added dropwise until a pH of 8-9 was reached. The aqueous layer was separated and acidified with concentrated hydrochloric acid, after which the white solid product was collected by filtration, washed with water and air dried: 9.76 g (88% yield) of mesitoic acid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Yield
88%

Synthesis routes and methods IV

Procedure details

To a flask equipped with a stirrer, condenser and oxygen inlet tube were added mesitaldehyde (14.8 g, 0.10 mol), 25 mL of chlorobenzene and a solution of 10 mg of cobalt (II) acetate in 1 mL of acetic acid. Oxygen was bubbled in while the solution was vigorously stirred. The reaction temperature rose to 88° in 20 min and then returned to room temperature after one hour. The reaction mixture was mixed with 60 mL of methylene chloride, and 100 mL of water was added. Aqueous potassium hydroxide (40%) was added dropwise until the pH reached 8. The aqueous layer was separated, washed successively with 50 mL of methylene chloride and 50 mL of petroleum ether, and acidified with concentrated hydrochloric acid to a pH of 2. The white solid product was collected by filtration, washed with water and air dried to give 9.82 g (60% yield) of mesitoic acid: mp 153.5°-155.5° C.
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
cobalt (II) acetate
Quantity
10 mg
Type
catalyst
Reaction Step Three
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,4,6-trimethylbenzoic acid?

A1: this compound has the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol. []

Q2: Is there spectroscopic data available for this compound?

A2: Yes, this compound has been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, 31P NMR, and IR spectroscopy. [, , , ]

Q3: What is the crystal structure of this compound?

A3: The crystal structure of this compound has been determined by X-ray diffraction and reveals a dimeric structure in the solid state, held together by hydrogen bonding. [, ]

Q4: How does the presence of this compound influence the aggregation of transition metal benzoates?

A5: Research indicates that this compound plays a role in controlling the aggregation of transition metal benzoates, leading to the formation of distinct coordination polymers, including helical structures and railroad-like arrangements. []

Q5: Can this compound be used as a reagent in organic synthesis?

A7: Yes, this compound has been utilized in synthetic organic chemistry. One notable application is its use in the synthesis of substituted benzophenones via a direct condensation reaction with benzene in the presence of aluminium chloride. []

Q6: What role does this compound play in alkoxycarbonylation reactions?

A8: Derivatives of this compound, specifically its carbonate anhydrides, have been successfully employed as alkoxycarbonyl sources in rhodium-catalyzed C(2)-alkoxycarbonylation reactions of indoles, offering a CO-free route to indole-2-carboxylic esters. []

Q7: How does this compound contribute to the preparation of supported propene polymerization catalysts?

A9: Studies have demonstrated that dibutyl butylphosphonate adducts with magnesium dialkyl complexes, derived from this compound esters, can be used to generate highly active supported propene polymerization catalysts. These catalysts exhibit desirable properties, including high activity, improved particle size distribution, and good stereospecificity. []

Q8: What types of metal complexes can this compound form?

A10: this compound acts as a ligand in coordination chemistry, forming complexes with various metal ions, including terbium, cadmium, manganese, cobalt, and zinc. [, , , , , , ]

Q9: What is the coordination mode of this compound in its metal complexes?

A11: In its metal complexes, this compound typically coordinates to metal ions through its carboxylate group, acting as a monodentate or a bridging ligand. [, , ]

Q10: Are there examples of polymeric structures formed by this compound-based metal complexes?

A12: Yes, this compound-based metal complexes can assemble into polymeric structures. For instance, one-dimensional chain cadmium and cobalt coordination polymers have been synthesized and characterized. [, , ]

Q11: How is this compound used in environmental analysis?

A13: The presence of this compound in environmental samples can serve as an indicator of the microbial degradation of jet fuel contaminants, particularly alkylbenzenes. []

Q12: What analytical methods are used to detect and quantify this compound?

A14: Various analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), can be employed to identify and quantify this compound in complex mixtures. []

Q13: Has this compound been investigated for its luminescent properties?

A15: Yes, lanthanide complexes incorporating this compound as a ligand have been explored for their luminescent behavior, particularly in the context of europium complexes exhibiting characteristic red luminescence. [, , ]

Q14: Are there studies investigating the influence of microwaves on reactions involving this compound?

A17: Yes, the impact of microwave irradiation on the kinetics of the acid-catalyzed esterification of this compound with 2-propanol has been studied, revealing the potential for accelerating reaction rates. []

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